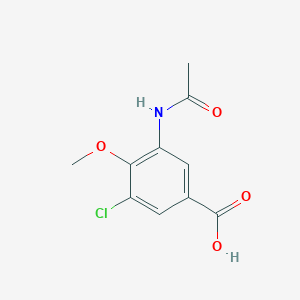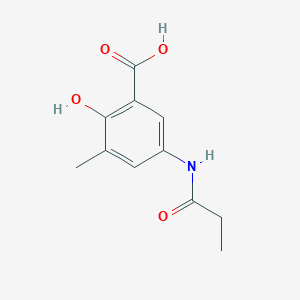![molecular formula C20H18FN5OS B243613 3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243613.png)
3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of thiazole derivatives and has shown promising results in various studies related to cancer and other diseases.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of cell cycle progression. It also inhibits the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is known to promote cell survival and growth.
Biochemical and physiological effects:
3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. It also inhibits cell proliferation by inducing cell cycle arrest at various stages of the cell cycle. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments include its potent activity against cancer cells and its potential therapeutic applications in other diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research related to 3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. These include further studies to determine its safety and efficacy in vivo, the development of more efficient synthesis methods, and the identification of potential drug targets and pathways that can be targeted by this compound. Additionally, further research is needed to explore the potential applications of this compound in other diseases such as Alzheimer's, Parkinson's, and diabetes.
In conclusion, 3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a compound that has shown promising results in various studies related to cancer and other diseases. Its potent activity against cancer cells and its potential therapeutic applications make it an attractive candidate for further research. However, further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex process that involves multiple steps. The most common method involves the reaction of 3-fluorobenzaldehyde with 4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine in the presence of a suitable catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound.
Applications De Recherche Scientifique
3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has shown promising results in various studies related to cancer and other diseases. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also shown potential in the treatment of other diseases such as Alzheimer's, Parkinson's, and diabetes.
Propriétés
Formule moléculaire |
C20H18FN5OS |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
3-fluoro-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H18FN5OS/c1-2-4-17-23-24-20-26(17)25-19(28-20)14-9-7-13(8-10-14)12-22-18(27)15-5-3-6-16(21)11-15/h3,5-11H,2,4,12H2,1H3,(H,22,27) |
Clé InChI |
IFNHPPOWKMMKRS-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)F |
SMILES canonique |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-furamide](/img/structure/B243537.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide](/img/structure/B243539.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B243540.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B243542.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B243543.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B243544.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide](/img/structure/B243546.png)
![N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B243550.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B243551.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide](/img/structure/B243552.png)
![Ethyl 3-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B243554.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B243555.png)